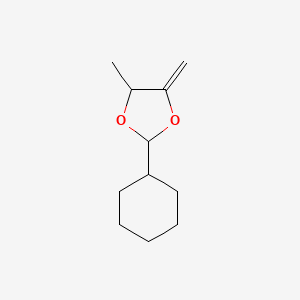
1,3-Dioxolane, 2-cyclohexyl-4-methyl-5-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-cyclohexyl-4-methyl-5-methylene-: is a heterocyclic organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This specific compound is characterized by the presence of a cyclohexyl group, a methyl group, and a methylene group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolanes can be synthesized from carbonyl compounds (aldehydes or ketones) and diols (such as 1,2-ethanediol) in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal through the removal of water. For example, the synthesis of 1,3-dioxolane, 2-cyclohexyl-4-methyl-5-methylene- can be achieved by reacting cyclohexanone with 1,2-ethanediol in the presence of p-toluenesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of 1,3-dioxolanes often involves similar synthetic routes but on a larger scale. The use of continuous removal of water using a Dean-Stark apparatus or molecular sieves can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 2-cyclohexyl-4-methyl-5-methylene- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding oxidation products.
Reduction: Reduction can be achieved using reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: LiAlH4, NaBH4.
Substitution: Organolithium reagents, Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 1,3-Dioxolane, 2-cyclohexyl-4-methyl-5-methylene- is used as a protecting group for carbonyl compounds in organic synthesis. It provides stability against nucleophiles and bases, making it useful in multi-step synthesis .
Biology and Medicine: This compound can be used as an intermediate in the synthesis of pharmaceuticals and biologically active molecules. Its stability and reactivity make it suitable for creating complex molecular structures .
Industry: In the industrial sector, 1,3-dioxolanes are used in the production of polymers and as solvents in various chemical processes. Their ability to form stable cyclic structures makes them valuable in material science .
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2-cyclohexyl-4-methyl-5-methylene- involves its ability to act as a protecting group for carbonyl compounds. The formation of the cyclic acetal prevents the carbonyl group from undergoing unwanted reactions during chemical transformations. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
1,3-Dioxane: A six-membered cyclic acetal with similar stability and reactivity.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used in different applications.
2-Methyl-1,3-dioxolane: A derivative with a methyl group, used as a solvent and in polymer production .
Uniqueness: 1,3-Dioxolane, 2-cyclohexyl-4-methyl-5-methylene- is unique due to its specific substituents (cyclohexyl, methyl, and methylene groups) that provide distinct reactivity and stability. Its ability to form stable cyclic structures while being easily deprotected makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
192195-26-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-cyclohexyl-4-methyl-5-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C11H18O2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h9-11H,1,3-7H2,2H3 |
InChI Key |
BUDBPBWIIIEURL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)OC(O1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















